4-(4-(Benzyloxy)phenyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
This compound belongs to the tetrahydroquinoline-3-carbonitrile class, characterized by a partially hydrogenated quinoline core substituted with a nitrile group at position 3. Key structural features include:
- Position 2: A thioether-linked 2-(4-methoxyphenyl)-2-oxoethyl moiety, which may influence electronic properties and metabolic stability.
This molecule is hypothesized to exhibit bioactivity relevant to kinase inhibition or anti-inflammatory pathways, based on structural analogs (e.g., cardiotonic and anti-inflammatory properties reported in similar tetrahydroquinoline derivatives) .
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O3S/c1-36-25-15-11-23(12-16-25)30(35)21-38-32-28(19-33)31(27-9-5-6-10-29(27)34-32)24-13-17-26(18-14-24)37-20-22-7-3-2-4-8-22/h2-4,7-8,11-18H,5-6,9-10,20-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJAHRMPPARGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(CCCC3)C(=C2C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(benzyloxy)phenyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A tetrahydroquinoline core.
- A benzyloxy group which enhances lipophilicity.
- A carbonitrile functional group that may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the carbonitrile and thioether groups suggests potential interactions with various enzymes. Similar compounds have shown inhibitory effects on monoamine oxidases (MAOs), which are crucial in neurotransmitter metabolism .
- Antioxidant Activity : Compounds with structural similarities have demonstrated significant antioxidant properties, potentially protecting against oxidative stress in cells .
- Neuroprotective Effects : Research indicates that derivatives of similar structures exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases .
In Vitro Studies
A range of studies have evaluated the biological activity of structurally related compounds:
- MAO Inhibition : A study on 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives showed potent MAO-B inhibitory activity with an IC50 value of 0.062 µM, suggesting that similar compounds may exhibit comparable activities .
- Antioxidative Properties : The antioxidative capacity was measured using the ORAC assay, where certain derivatives displayed high Trolox equivalent values, indicating strong antioxidant potential .
Case Studies
- Case Study on MAO-B Inhibitors :
- Neuroprotective Agents :
Data Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and pharmacological data for related tetrahydroquinoline-3-carbonitriles:
Key Observations:
The benzyloxy group in the target compound may improve target engagement via aromatic interactions, as seen in kinase inhibitors like imatinib . Thioether linkages (e.g., in the target compound and ) can modulate redox stability and metabolic clearance.
Pharmacological Activity: Octahydroquinoline derivatives (e.g., ) exhibit cardiotonic activity, likely due to structural mimicry of cyclic nucleotide binding domains. Antitumor activity in correlates with planar aromatic substituents (benzodioxol), suggesting DNA intercalation or topoisomerase inhibition.
Synthetic Accessibility :
- The target compound’s synthesis likely involves a Hantzsch-like cyclization, as described for , but requires specialized thioether-forming reagents (e.g., 2-(4-methoxyphenyl)-2-oxoethyl mercaptan).
Physicochemical Properties:
| Property | Target Compound | 4-Bromophenyl Analog | Thiophene Analog |
|---|---|---|---|
| LogP (Predicted) | 4.2 | 3.8 | 2.9 |
| Water Solubility (µg/mL) | <10 | 15 | 25 |
| Hydrogen Bond Acceptors | 6 | 4 | 4 |
Research Findings and Implications
- Bioactivity Gaps : While the target compound’s structural analogs show cardiotonic and anti-inflammatory properties , its specific activity remains unverified. Testing against kinase targets (e.g., EGFR or VEGFR) is recommended.
- SAR Insights : The 4-(benzyloxy)phenyl group may enhance selectivity over simpler aryl substituents (e.g., bromophenyl in ) due to steric and electronic effects.
- Synthetic Challenges: The thioether linkage in the target compound requires stringent anhydrous conditions to avoid oxidation, as noted in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
